N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound characterized by the presence of a nitrophenyl group, a pyridinylsulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylamine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitrophenylamine.
Formation of Pyridin-2-ylsulfanyl Group: Pyridine-2-thiol is synthesized separately and then reacted with an appropriate acylating agent to form pyridin-2-ylsulfanyl chloride.
Acetamide Formation: The final step involves the reaction of 3-nitrophenylamine with pyridin-2-ylsulfanyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-2-ylsulfanyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyridin-3-ylsulfanyl)acetamide
- N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)propionamide
Uniqueness
N-(3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring and the pyridin-2-ylsulfanyl group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12(9-20-13-6-1-2-7-14-13)15-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHAKWGKUUIOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320032 |
Source
|
Record name | N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
271775-43-0 |
Source
|
Record name | N-(3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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